

# N-Pivaloyl-4-bromoindole: A Comprehensive Spectroscopic and Synthetic Guide

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## Compound of Interest

Compound Name: *N-Pivaloyl-4-bromoindole*

Cat. No.: *B15334584*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and synthesis of **N-Pivaloyl-4-bromoindole**, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

## Spectroscopic Data

Precise experimental spectral data for **N-Pivaloyl-4-bromoindole** is not readily available in public literature. Therefore, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

The expected <sup>1</sup>H NMR spectrum of **N-Pivaloyl-4-bromoindole** in a solvent like CDCl<sub>3</sub> would exhibit signals corresponding to the aromatic protons of the indole ring and the protons of the pivaloyl group.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	H-7
~ 7.3 - 7.5	m	2H	H-5, H-6
~ 7.2 - 7.3	d	1H	H-2
~ 6.6 - 6.7	d	1H	H-3
~ 1.4	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

### <sup>13</sup>C NMR (Carbon NMR)

The predicted <sup>13</sup>C NMR spectrum would show signals for the carbon atoms of the indole core and the pivaloyl group.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 177	C=O (pivaloyl)
~ 136	C-7a
~ 130	C-3a
~ 128	C-5
~ 125	C-6
~ 123	C-2
~ 116	C-4 (C-Br)
~ 115	C-7
~ 106	C-3
~ 40	Quaternary C (pivaloyl)
~ 28	-C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the pivaloyl moiety and the aromatic C-H and C=C bonds of the indole ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2970 - 2870	Strong	Aliphatic C-H stretch
~ 1700	Strong	C=O stretch (amide)
~ 1600 - 1450	Medium-Strong	Aromatic C=C stretch
~ 1370, 1395	Medium	gem-dimethyl split
~ 750 - 800	Strong	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **N-Pivaloyl-4-bromoindole**. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.

m/z	Relative Intensity (%)	Assignment
281	~100	[M+H] <sup>+</sup> for <sup>81</sup> Br
279	~100	[M+H] <sup>+</sup> for <sup>79</sup> Br
225/223	Variable	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
196/194	Variable	[M - COC(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
57	Variable	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following is a generalized experimental protocol for the synthesis and characterization of **N-Pivaloyl-4-bromoindole**, based on standard procedures for the N-acylation of indoles.

## Synthesis of N-Pivaloyl-4-bromoindole

## Materials:

- 4-Bromoindole
- Pivaloyl chloride
- Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

## Procedure:

- To a solution of 4-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
- Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

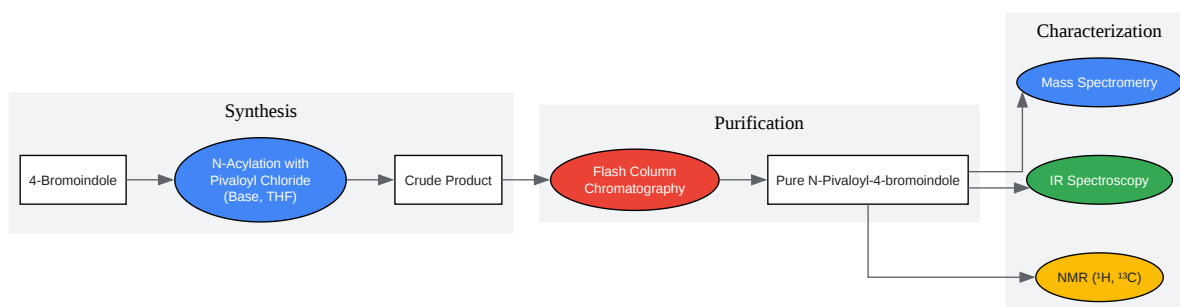
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **N-Pivaloyl-4-bromoindole**.

## Characterization Methods

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer using  $\text{CDCl}_3$  as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a thin film or KBr pellet method.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.

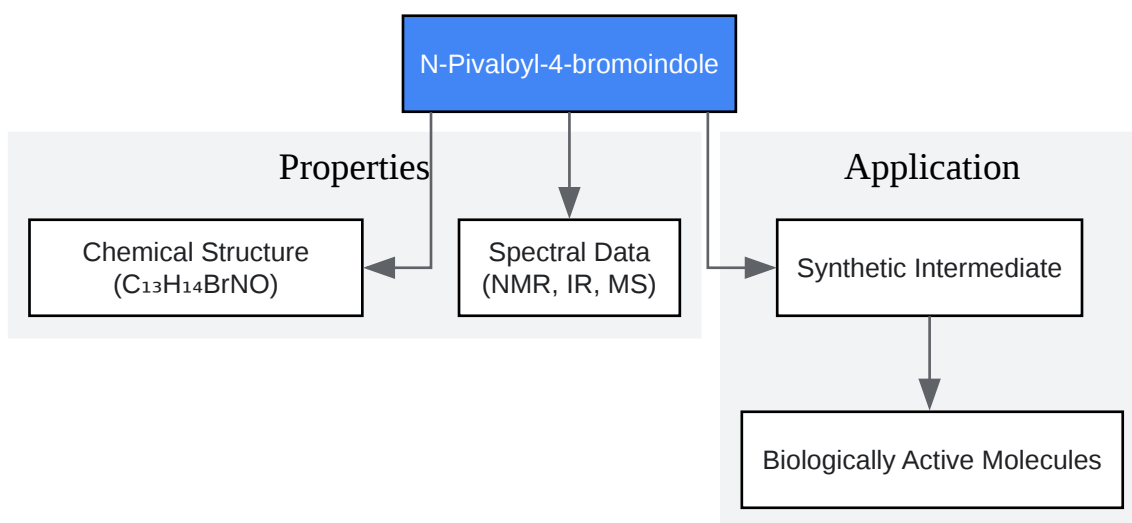
## Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of **N-Pivaloyl-4-bromoindole**.



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Caption: Experimental workflow for the synthesis and characterization of **N-Pivaloyl-4-bromoindole**.



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Caption: Logical relationship of **N-Pivaloyl-4-bromoindole**'s properties and applications.

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